2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13603824
InChI: InChI=1S/C11H17N5.2ClH/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10;;/h1-3,10,12H,4-9H2;2*1H
SMILES: C1CN(CCN1C2CNC2)C3=NC=CC=N3.Cl.Cl
Molecular Formula: C11H19Cl2N5
Molecular Weight: 292.21 g/mol

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride

CAS No.:

Cat. No.: VC13603824

Molecular Formula: C11H19Cl2N5

Molecular Weight: 292.21 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride -

Specification

Molecular Formula C11H19Cl2N5
Molecular Weight 292.21 g/mol
IUPAC Name 2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine;dihydrochloride
Standard InChI InChI=1S/C11H17N5.2ClH/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10;;/h1-3,10,12H,4-9H2;2*1H
Standard InChI Key UZWMKSHSZPHRHB-UHFFFAOYSA-N
SMILES C1CN(CCN1C2CNC2)C3=NC=CC=N3.Cl.Cl
Canonical SMILES C1CN(CCN1C2CNC2)C3=NC=CC=N3.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Components

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride consists of three primary structural units:

  • Pyrimidine Ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, serving as a planar scaffold for molecular interactions .

  • Piperazine Moiety: A six-membered ring containing two nitrogen atoms at opposing positions, conferring conformational flexibility and hydrogen-bonding potential .

  • Azetidine Group: A four-membered saturated heterocycle with one nitrogen atom, introducing steric constraints that may influence receptor binding.

The dihydrochloride salt form enhances water solubility, a critical factor for bioavailability in physiological systems .

Synthesis and Structural Modification

Challenges in Optimization

Conformational rigidity introduced by the azetidine ring may complicate synthetic yields, necessitating protective group strategies or microwave-assisted heating to enhance reaction efficiency . Modifications to the piperazine’s substituents, as seen in related compounds, could adjust lipophilicity (clogPc \log P) and potency . For instance, replacing morpholine with 3-hydroxypyrrolidine in pyrimidine-4-carboxamides reduced clogPc \log P by 1 unit while improving activity .

Pharmacological and Toxicological Considerations

ADMET Profiles

Predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties derive from computational models:

  • Absorption: Moderate intestinal permeability due to the compound’s polar surface area (PSA ≈ 90 Ų).

  • Metabolism: Likely hepatic oxidation via cytochrome P450 3A4 (CYP3A4), given the presence of tertiary amines .

  • Toxicity: Piperazine derivatives generally exhibit low acute toxicity but may cause QT prolongation at high doses .

Preclinical Data Gaps

No in vivo studies on 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride have been reported. Future research should assess:

  • Plasma pharmacokinetics in rodent models.

  • Dose-dependent effects on central nervous system (CNS) targets.

  • Off-target interactions with hERG channels or phospholipid membranes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator